molecular formula C13H18N2O B8222985 (S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8222985
M. Wt: 218.29 g/mol
InChI Key: YKNHIUJACDFJGE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor. For instance, a common method involves the reaction of an α-hydroxy ketone with an amide in the presence of a dehydrating agent.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached through nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the pyridin-2-ylmethyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydro or tetrahydro derivatives of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

(S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl and pyridin-2-ylmethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole: The non-chiral version of the compound.

    4-(tert-Butyl)-2-(pyridin-3-ylmethyl)-4,5-dihydrooxazole: A positional isomer with the pyridinyl group at the 3-position.

    4-(tert-Butyl)-2-(pyridin-4-ylmethyl)-4,5-dihydrooxazole: Another positional isomer with the pyridinyl group at the 4-position.

Uniqueness

(S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities. The presence of the tert-butyl group also contributes to its steric and electronic properties, making it distinct from its non-chiral and positional isomers.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2,3)11-9-16-12(15-11)8-10-6-4-5-7-14-10/h4-7,11H,8-9H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNHIUJACDFJGE-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.